Cas no 53454-36-7 (3-Bromo-4-chloro-1,6-naphthyridine)
3-Bromo-4-chloro-1,6-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-chloro-1,6-naphthyridine
- 53454-36-7
- MFCD28970475
- CS-0434714
- F13544
- SY267393
- AKOS027337541
-
- MDL: MFCD28970475
- Inchi: 1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H
- InChI Key: OXMHRZODJFRCGN-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CN=CC2=C1Cl
Computed Properties
- Exact Mass: 241.92464g/mol
- Monoisotopic Mass: 241.92464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 2.4
3-Bromo-4-chloro-1,6-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM232919-1g |
3-Bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 97% | 1g |
$425 | 2021-08-04 | |
| Chemenu | CM232919-1g |
3-Bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB569716-100mg |
3-Bromo-4-chloro-1,6-naphthyridine; . |
53454-36-7 | 100mg |
€1659.20 | 2025-04-18 | ||
| eNovation Chemicals LLC | Y1189839-1g |
3-Bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 95% | 1g |
$1320 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505384-1g |
3-Bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 97% | 1g |
¥10368.00 | 2024-05-10 | |
| eNovation Chemicals LLC | Y0999489-1g |
3-bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 95% | 1g |
$1000 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1189839-1g |
3-Bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 95% | 1g |
$1320 | 2024-07-19 | |
| eNovation Chemicals LLC | Y0999489-1g |
3-bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 95% | 1g |
$1000 | 2024-08-02 | |
| 1PlusChem | 1P01UNZ9-100mg |
3-Bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 95% | 100mg |
$1180.00 | 2024-04-30 | |
| 1PlusChem | 1P01UNZ9-250mg |
3-Bromo-4-chloro-1,6-naphthyridine |
53454-36-7 | 95% | 250mg |
$1576.00 | 2024-04-30 |
3-Bromo-4-chloro-1,6-naphthyridine Suppliers
3-Bromo-4-chloro-1,6-naphthyridine Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 3-Bromo-4-chloro-1,6-naphthyridine
Comprehensive Overview of 3-Bromo-4-chloro-1,6-naphthyridine (CAS No. 53454-36-7): Properties, Applications, and Industry Insights
3-Bromo-4-chloro-1,6-naphthyridine (CAS No. 53454-36-7) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This naphthyridine derivative is characterized by its unique molecular structure, combining bromine and chlorine substituents on a 1,6-naphthyridine backbone. Its chemical properties make it a versatile intermediate in organic synthesis, particularly in the development of drug candidates and functional materials.
The growing demand for high-performance organic compounds in medicinal chemistry has propelled research into 3-Bromo-4-chloro-1,6-naphthyridine. Recent studies highlight its potential as a building block for kinase inhibitors, a class of therapeutics targeting cancer and inflammatory diseases. Researchers are particularly interested in its structure-activity relationships (SAR), which could unlock novel therapeutic applications. The compound's halogen atoms provide strategic sites for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.
From a material science perspective, 3-Bromo-4-chloro-1,6-naphthyridine exhibits intriguing electronic properties that make it suitable for organic electronics. Its conjugated system and halogen substituents contribute to potential applications in OLEDs (organic light-emitting diodes) and photovoltaic materials. The compound's ability to participate in cross-coupling reactions makes it valuable for constructing π-conjugated systems essential for optoelectronic devices.
In the context of green chemistry trends, synthetic methodologies for 3-Bromo-4-chloro-1,6-naphthyridine have evolved to emphasize atom economy and catalytic processes. Recent advancements in C-H activation and transition metal catalysis have improved the efficiency of its production. These developments address the pharmaceutical industry's need for cost-effective synthesis of complex heterocycles while minimizing environmental impact.
The analytical characterization of 3-Bromo-4-chloro-1,6-naphthyridine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are critical for research applications. The physicochemical properties of this compound, including its solubility profile and thermal stability, have been extensively documented to facilitate its use in various synthetic protocols.
Emerging applications of 3-Bromo-4-chloro-1,6-naphthyridine in agrochemical research have also been reported. Its structural features show promise for developing novel crop protection agents with improved target specificity and environmental compatibility. This aligns with the agricultural sector's increasing focus on sustainable pest management solutions that address resistance issues while meeting stringent regulatory standards.
From a market perspective, the demand for specialized heterocyclic compounds like 3-Bromo-4-chloro-1,6-naphthyridine continues to grow, driven by pharmaceutical R&D investments and material innovation. Suppliers are responding by optimizing scale-up processes and implementing rigorous quality control measures. The compound's intellectual property landscape reflects its commercial potential, with numerous patents citing its derivatives in various technological applications.
Future research directions for 3-Bromo-4-chloro-1,6-naphthyridine may explore its potential in bioconjugation chemistry and theragnostic applications. The compound's modifiable scaffold offers opportunities for creating targeted delivery systems and molecular probes. As computational chemistry tools advance, in silico studies of this compound could accelerate the discovery of novel bioactive derivatives with optimized pharmacokinetic properties.
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